molecular formula C21H30N4O3S2 B3004863 N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1223250-67-6

N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Cat. No.: B3004863
CAS No.: 1223250-67-6
M. Wt: 450.62
InChI Key: NHOAAJHIGZFDFK-UHFFFAOYSA-N
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Description

N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a sulfonamide group, a phenyl ring, and a pyrimidine moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-(tert-butylsulfamoyl)benzyl chloride with an appropriate nucleophile to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Pyrimidine Ring Construction: : The next step involves the construction of the pyrimidine ring. This can be achieved through a cyclization reaction involving 4,6-dimethyl-2-methylsulfanyl-5-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.

  • Coupling Reaction: : The final step is the coupling of the sulfonamide intermediate with the pyrimidine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: : The aromatic ring and the pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

  • Medicinal Chemistry: : Due to its unique structure, this compound can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Biological Studies: : The compound can be used in biological assays to study its effects on different cellular pathways and molecular targets.

  • Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyrimidine moiety may interact with nucleic acids or proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethylpyrimidin-5-yl)propanamide: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.

    N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)butanamide: Has a longer carbon chain, potentially altering its pharmacokinetic properties.

Uniqueness

N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide stands out due to the presence of both the sulfonamide and methylsulfanyl groups, which can confer unique chemical and biological properties. These functional groups may enhance the compound’s ability to interact with multiple molecular targets, making it a versatile candidate for various applications.

Properties

IUPAC Name

N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S2/c1-14-17(15(2)24-20(23-14)29-6)11-12-19(26)22-13-16-9-7-8-10-18(16)30(27,28)25-21(3,4)5/h7-10,25H,11-13H2,1-6H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOAAJHIGZFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CC=CC=C2S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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